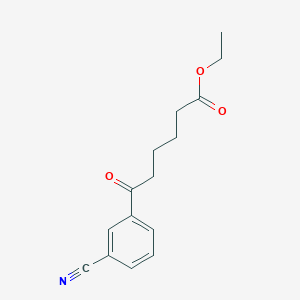

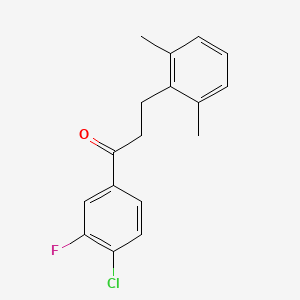

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate

Descripción general

Descripción

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .Molecular Structure Analysis

The InChI code for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is 1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 338.0±22.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

-

Cyclization Mechanisms of Ethyl Cyanoacetate with Salicylaldehyde

- Field : Structural Chemistry

- Application : This research focuses on the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde, which can produce either coumarin-3-carboxylate ester or 3-cyancoumarin .

- Methods : The study used comparative experiments and density functional theory (DFT) calculations to understand the critical factor in this reaction .

- Results : The experimental results indicated that condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization .

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : This research involves the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Methods : The study details the synthesis of indole derivatives through various chemical reactions .

- Results : The research resulted in the successful synthesis of indole derivatives, which are important in cell biology and have applications in the treatment of various disorders .

-

Synthesis of Azo Dye Derivatives

- Field : Industrial and Pharmaceutical Chemistry

- Application : This research involves the synthesis of azo dye derivatives, which have diverse applications in scientific, industrial, and pharmaceutical sectors .

- Methods : The study details the synthesis of azo dye derivatives through various chemical reactions .

- Results : The research resulted in the successful synthesis of azo dye derivatives, which have diverse applications .

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

- Methods : The reaction involves the use of boron reagents and a palladium catalyst .

- Results : This method is widely used in organic synthesis due to its mild reaction conditions and the stability of the organoboron reagents .

-

Synthesis of Isothiocyanates

- Field : Organic Chemistry

- Application : Isothiocyanates are important organic synthetic intermediates and are widely applied in bioconjugate chemistry .

- Methods : A new method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

- Results : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

- Synthesis of Coumarin-3-carboxylate Ester

- Field : Organic Chemistry

- Application : This research involves the synthesis of coumarin-3-carboxylate ester, which is a key step in the manufacture of more than 1000 tonnes per year .

- Methods : The study details the synthesis of coumarin-3-carboxylate ester through various chemical reactions .

- Results : The research resulted in the successful synthesis of coumarin-3-carboxylate ester, which has diverse applications .

Safety And Hazards

The compound is considered hazardous . It is flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Direcciones Futuras

There are ongoing studies on similar compounds . For example, the crystal structure of ethyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a compound with a similar structure, has been studied . Such studies could provide insights into the properties and potential applications of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate.

Propiedades

IUPAC Name |

ethyl 6-(3-cyanophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)9-4-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHITCBZCDXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293528 | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate | |

CAS RN |

951885-60-2 | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

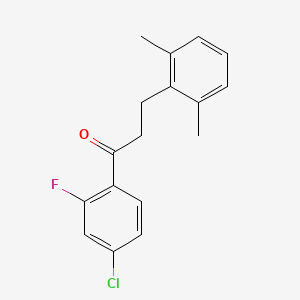

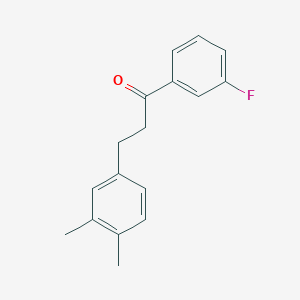

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)